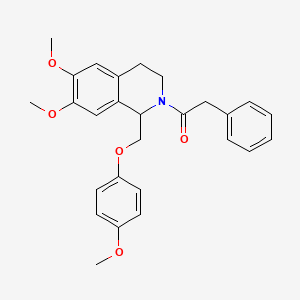
1-(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-phenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "1-(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-phenylethanone" is a chemically synthesized molecule that appears to be related to the isoquinoline family, a class of heterocyclic aromatic organic compounds. This compound is not directly mentioned in the provided papers, but its structure suggests it may have biological activity or could be used as an intermediate in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of related isoquinoline compounds involves multiple steps, including selective methylation, triflation, allylation, and cyclization reactions. For instance, the total synthesis of 1,3-dimethyl-6,8-dimethoxyisoquinoline is reported using a sequence that includes selective di-O-methylation and a microwave-assisted 6π-azaelectrocyclization . Similarly, the synthesis of pyrrolo[4,3,2-de]quinolines from 6,7-dimethoxy-4-methylquinoline involves nitration, reduction, and cyclization steps . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of isoquinoline derivatives has been studied using X-ray crystallography. For example, the structure of 1-[bis(hydroxymethyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been established, revealing a distorted six-membered hetero ring with intermolecular hydrogen bonds . This information is valuable for understanding the conformation and potential reactivity of the compound .
Chemical Reactions Analysis
Isoquinoline derivatives can undergo various chemical reactions. Methoxylated tetrahydroisoquinolinium derivatives have been synthesized and evaluated for their affinity for apamin-sensitive binding sites, indicating that functional groups on the isoquinoline core can significantly affect biological activity . Additionally, the synthesis of naphtho[2,3-g]isoquinoline-quinones from methoxyacetophenones involves multistep sequences including Diels-Alder condensation and oxidation . These reactions could be relevant when considering the reactivity of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoquinoline derivatives can be influenced by their stereochemistry. For example, the resolution and absolute stereochemistry of 6,7-dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline have been determined, and the enantiomers show different biological activities . The crystal structure of a pyrrolo[2,1-a]isoquinolinium iodide derivative has also been reported, which could provide insights into the physical properties of similar compounds .
Scientific Research Applications
Synthesis and Structural Elucidation
The synthesis and structural elucidation of compounds similar to the one have been a significant area of research. Studies have explored the partial O-demethylation of aromatic dimethoxy-substituted 3,4-dihydroisoquinolines, demonstrating controlled acid hydrolysis techniques to obtain monophenols from dimethoxy-substituted precursors, suggesting applications in synthetic chemistry and drug development (Brossi & Teitel, 1970). Additionally, research into the synthesis of 1-functionalized-6-hydroxy-4-methyl and 6,11-dihydroxy-4-methylnaphtho[2,3-g]isoquinoline-5,12-quinones from 2-methoxy- and 2,5-dimethoxyacetophenones has been reported, indicating the versatility of these compounds in generating quinone derivatives with potential biological activities (Croisy-Delcey et al., 1991).
Biological Properties and Applications
Research on the biological properties of related compounds has uncovered various potential applications. For instance, the synthesis and evaluation of 2-[(3-methoxyphenylethyl)phenoxy]-based ABCB1 inhibitors have demonstrated the influence of different basic side-chains on their biological properties, showcasing the potential of these compounds in modulating drug resistance mechanisms (Colabufo et al., 2008). This highlights their importance in research aimed at overcoming challenges associated with drug efflux pumps in cancer cells.
Chemical Transformations and Methodologies
The development of novel synthetic methodologies based on compounds of this class has also been a focus. For example, studies on the rapid microwave-assisted cleavage of methyl phenyl ethers have introduced new methods for synthesizing desmethyl precursors and for removing protecting groups, which is crucial in the synthesis and modification of complex organic molecules (Fredriksson & Stone-Elander, 2002). This demonstrates the compound's relevance in streamlining synthetic procedures and enhancing the efficiency of chemical transformations.
Mechanism of Action
Target of Action
The primary target of the compound 1-(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-phenylethanone, also known as 1-{6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinolin-2-yl}-2-phenylethan-1-one, is the NR2C/NR2D subunit containing NMDA receptors . These receptors play a crucial role in the transmission of signals in the brain, particularly in learning and memory .
Mode of Action
This compound acts as a positive allosteric modulator of NR2C/NR2D subunit containing NMDA receptors . It increases the channel opening frequency of recombinant NR2C or NR2D containing receptors by two-fold, with no effect on NR2A or NR2B subtypes .
Biochemical Pathways
It is known that the compound’s action on nmda receptors can influence various downstream effects, including synaptic plasticity and neuronal excitability .
Pharmacokinetics
It is soluble in dmso at a concentration of at least 10 mg/ml when warmed to 60 °c This suggests that the compound may have good bioavailability
Result of Action
The molecular and cellular effects of 1-(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-phenylethanone’s action are primarily related to its modulation of NMDA receptors. By increasing the frequency of channel opening in certain NMDA receptor subtypes, the compound can enhance the transmission of signals in the brain, potentially influencing processes such as learning and memory .
Action Environment
The action, efficacy, and stability of 1-(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-phenylethanone can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO suggests that it may be more effective in environments where this solvent is present . Additionally, the compound’s stability may be affected by temperature, as it is soluble in DMSO at higher temperatures .
Safety and Hazards
properties
IUPAC Name |
1-[6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO5/c1-30-21-9-11-22(12-10-21)33-18-24-23-17-26(32-3)25(31-2)16-20(23)13-14-28(24)27(29)15-19-7-5-4-6-8-19/h4-12,16-17,24H,13-15,18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKRPCCSXFAXINN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)CC4=CC=CC=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[(4-oxooxan-2-yl)methyl]carbamate](/img/structure/B2541819.png)
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2541822.png)
![N-[1-(6-Cyclopropylpyridazin-3-yl)azetidin-3-yl]-N-methyl-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2541823.png)
![Benzo[d][1,3]dioxol-5-yl(3-(4-(methylsulfonyl)piperazine-1-carbonyl)azetidin-1-yl)methanone](/img/structure/B2541824.png)
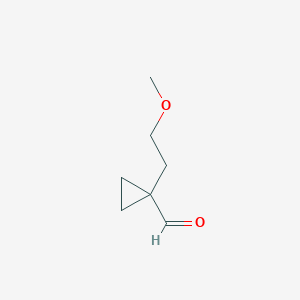

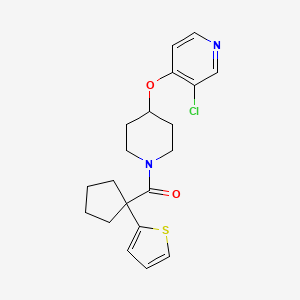

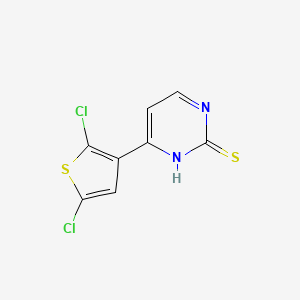
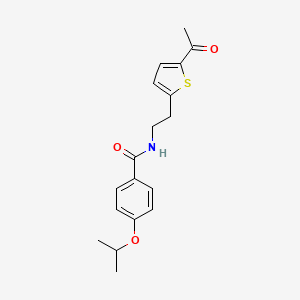
![Methyl 6-isopropyl-2-(3-phenoxypropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2541837.png)
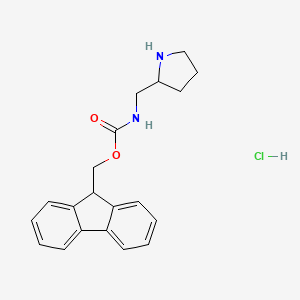
![N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2541840.png)
![N-butyl-3-[5-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2541842.png)